N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide
Description
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Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)16(21)18-8-7-12-9-11-5-6-13(22-4)10-14(11)19-15(12)20/h5-6,9-10H,7-8H2,1-4H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPALTOVRPJEWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to exhibit a variety of pharmaceutical and biological activities.
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bonds.
Biochemical Analysis
Biochemical Properties
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide has been found to interact with various biomolecules. For instance, it has been reported to inhibit the acetylcholinesterase enzyme (AChE). AChE is an enzyme that plays a crucial role in nerve impulse transmission by catalyzing the breakdown of acetylcholine, a neurotransmitter. The inhibition of AChE by this compound suggests that this compound could potentially influence nerve impulse transmission.
Cellular Effects
The cellular effects of this compound are largely tied to its inhibitory effects on AChE. By inhibiting AChE, this compound can potentially increase the level of acetylcholine in the synaptic cleft, thereby influencing nerve impulse transmission. This could have various effects on cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as AChE. By binding to AChE, this compound inhibits the enzyme’s activity, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels, which can influence nerve impulse transmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
